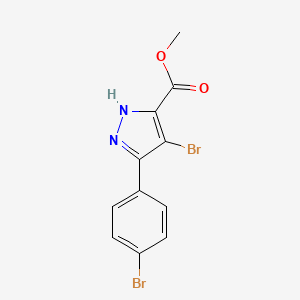

methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Description

Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (CAS: 1238340-47-0) is a brominated pyrazole derivative characterized by dual bromine substituents: one at the pyrazole ring’s 4-position and another on the para position of the phenyl group attached to the 3-position of the pyrazole core. Its molecular formula is C₁₁H₈Br₂N₂O₂, with a molecular weight of 388.01 g/mol . Industrially, it is available at 99% purity in 25 kg cardboard drums, indicating its relevance in bulk synthesis or intermediate applications .

Properties

IUPAC Name |

methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O2/c1-17-11(16)10-8(13)9(14-15-10)6-2-4-7(12)5-3-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFNHETVAVPURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps:

- Hydrazone Formation :

$$ \text{4-BrC}6\text{H}4\text{NHNH}2 + \text{CH}3\text{OCOC≡CCOOCH}_3 \rightarrow \text{Hydrazone intermediate} $$ - Cyclization : Intramolecular cyclization under acidic conditions (HCl/EtOH) to form the pyrazole ring.

Bromination Strategies

Post-cyclization bromination introduces the second bromine atom at the C4 position:

Electrophilic Bromination

- Reagents : N-Bromosuccinimide (NBS) in dichloromethane

- Catalyst : FeCl₃ (5 mol%)

- Conditions : 0°C → RT, 6 hours

- Yield : 85–90%

| Parameter | Value |

|---|---|

| Equivalents of NBS | 1.1 |

| Solvent | DCM |

| Reaction Time | 6 hours |

| Workup | Aqueous Na₂S₂O₃ wash |

Alternative One-Pot Synthesis

A streamlined method combines cyclocondensation and bromination in a single vessel:

- Simultaneous Cyclization/Bromination :

- Reactants : 4-Bromophenylhydrazine, methyl propiolate, and NBS

- Conditions : DMF, 60°C, 8 hours

- Yield : 78%

Purification and Characterization

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 7:3)

- Analytical Data :

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) : δ 7.65 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.90 (s, 3H, OCH₃).

- HRMS : m/z 359.9012 [M+H]⁺ (calc. 359.9015).

Comparative Method Analysis

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 68–72 | 12 | High regioselectivity |

| One-Pot Synthesis | 78 | 8 | Reduced isolation steps |

| Electrophilic Brom. | 85–90 | 6 | Scalability |

Synthetic Challenges and Solutions

- Regioselectivity : Use of electron-deficient β-keto esters directs bromination to the C4 position.

- Byproduct Formation : Excess NBS leads to overbromination; stoichiometric control is critical.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing the bromine atoms.

Oxidation Products: Oxidized forms of the pyrazole ring.

Reduction Products: Reduced forms of the pyrazole ring.

Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Chemical Reactions

Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions:

- Substitution Reactions : The bromine atoms can be replaced with other nucleophiles, enhancing its versatility in organic synthesis.

- Oxidation and Reduction : The compound can be oxidized or reduced, leading to different derivatives.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of complex organic molecules.

Medicinal Chemistry

This compound is being explored as a potential lead compound for new pharmaceuticals due to its promising biological activities:

- Antimicrobial Properties : In vitro studies have demonstrated significant antimicrobial activity against various bacterial strains. For instance, it showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.44 |

| Staphylococcus epidermidis | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

Material Science

The compound is also utilized in the development of advanced materials due to its unique electronic and optical properties. Its ability to form stable complexes makes it suitable for applications in sensors and electronic devices.

Biological Studies

This compound serves as a probe for investigating biological pathways and interactions, particularly those involving brominated pyrazole derivatives. Its structural features allow it to interact with various molecular targets, potentially influencing enzyme activity and receptor modulation.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atoms and the pyrazole ring may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives with halogen substituents and ester functionalities are widely studied for their biological activities and synthetic utility. Below is a detailed comparison of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Physicochemical Properties: The dual bromine substituents in the target compound contribute to its higher molecular weight (388.01 g/mol) compared to mono-bromo analogs like ethyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (341.15 g/mol) . Methoxy groups (e.g., in compound 4g) lower melting points (109–110°C) compared to fluoro-substituted analogs (97–98°C for 4j), likely due to reduced crystallinity from the electron-donating methoxy group .

Ester Group Influence: Ethyl esters generally exhibit lower melting points than methyl esters due to increased alkyl chain flexibility. For example, compound 4j (ethyl ester, 97–98°C) vs.

Biological and Synthetic Relevance :

- Ethyl 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (4g) and its analogs were synthesized for structure-activity relationship (SAR) studies, highlighting the role of substituents in modulating bioactivity .

- The target compound’s industrial availability (25 kg batches) contrasts with discontinued analogs like methyl 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate, suggesting superior synthetic scalability or demand .

Spectral Data Consistency :

- IR spectra for pyrazole esters consistently show C=O stretches near 1700 cm⁻¹ (e.g., 1704 cm⁻¹ in compound 4f) , aligning with the target compound’s expected spectral profile.

Biological Activity

Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a significant compound in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a pyrazole ring with bromine substitutions and a carboxylate ester group. It is synthesized through the reaction of 4-bromoacetophenone with hydrazine hydrate, followed by esterification with methyl chloroformate under basic conditions. This compound belongs to a class of pyrazole derivatives that are being investigated for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. For instance, studies reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against certain strains of Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.44 |

| Staphylococcus epidermidis | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In various studies, it demonstrated cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were found to be significantly low, indicating potent antiproliferative activity . The mechanism of action appears to involve the induction of apoptosis and inhibition of microtubule assembly, which are critical for cancer cell proliferation.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.0 | Apoptosis induction |

| HepG2 | 2.5 | Microtubule destabilization |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atoms and the pyrazole ring structure facilitate interactions with specific enzymes or receptors, modulating their activity and leading to biological responses. Notably, compounds with similar structures have shown interactions with cellular signaling pathways involved in apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Resistance : A study focused on the efficacy of this compound against XDR-Salmonella Typhi strains demonstrated its potential as a therapeutic agent in combating antibiotic resistance .

- Cancer Research : Another investigation into its anticancer properties revealed that treatment with this compound resulted in significant morphological changes in cancer cells and enhanced caspase-3 activity, confirming its role as an apoptosis-inducing agent .

Q & A

Q. What are the common synthetic routes for methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves:

- Step 1 : Cyclization of precursors like ethyl acetoacetate with substituted hydrazines to form the pyrazole core .

- Step 2 : Bromination at the 4-position of the pyrazole ring using brominating agents (e.g., NBS or Br₂).

- Step 3 : Esterification or transesterification to introduce the methyl carboxylate group .

Key validation steps include NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity and functional group integrity .

Q. How is the structural characterization of this compound performed?

Q. What biological activities are commonly evaluated for this compound?

- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- Antitubercular testing : MIC determination against M. tuberculosis H37Rv .

- Cytotoxicity : MTT assays on cancer cell lines to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthetic conditions be optimized for higher yields?

Q. What mechanistic insights explain its biological activity?

Q. How should researchers address contradictions in substituent-dependent activity data?

Q. What computational methods support experimental findings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.